molecular formula C11H15ClFNO B15263290 [(4-Chloro-3-fluorophenyl)methyl](2-ethoxyethyl)amine

[(4-Chloro-3-fluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B15263290
M. Wt: 231.69 g/mol
InChI Key: AVPIVVNIASTADC-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFNO. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms, and the amine group is further substituted with an ethoxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 2-ethoxyethylamine.

    Reaction: The 4-chloro-3-fluorobenzyl chloride is reacted with 2-ethoxyethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Imines or nitroso compounds.

    Reduction: Secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain targets. The ethoxyethyl group may influence its solubility and membrane permeability.

Comparison with Similar Compounds

(4-Chloro-3-fluorophenyl)methylamine can be compared with other phenylmethylamine derivatives:

    [(4-Chloro-3-fluorophenyl)methyl]amine: Lacks the ethoxyethyl group, which may affect its solubility and biological activity.

    (4-Chlorophenyl)methylamine: Lacks the fluorine atom, which may influence its reactivity and binding properties.

    (3-Fluorophenyl)methylamine: Lacks the chlorine atom, which may alter its chemical and biological properties.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15ClFNO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

AVPIVVNIASTADC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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